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Compound of Interest

Compound Name: trans-3-Decene

CAS No.: 19150-21-1

Cat. No.: B095635 Get Quote

Executive Summary
This technical guide provides a definitive spectroscopic profile for trans-3-Decene (CAS:

19150-21-1), a linear internal alkene used frequently as a reference standard in

chromatography and a substrate in olefin metathesis research.

Accurate characterization of this molecule hinges on distinguishing it from its geometric isomer,

(Z)-3-decene. While Mass Spectrometry (MS) confirms the molecular formula and connectivity,

it is often insufficient for stereochemical assignment. Therefore, this guide prioritizes Nuclear

Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy as the primary tools for validation.

Key Technical Insight: The most reliable differentiator is the

NMR chemical shift of the allylic carbons. Due to the

-gauche effect, allylic carbons in the cis isomer are shielded (appearing upfield,

27 ppm), whereas those in the trans isomer are deshielded (appearing downfield,

32 ppm).
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Property Data

IUPAC Name (E)-Dec-3-ene

CAS Number 19150-21-1

Molecular Formula

Molecular Weight 140.27 g/mol

Boiling Point ~173–174 °C

Stereochemistry Trans (E) configuration at C3=C4

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for establishing stereochemical purity. The data below is synthesized

from high-field (400 MHz) analysis in

.

NMR Data (400 MHz, )
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Shift (

, ppm)
Integration Multiplicity Assignment

Mechanistic
Insight

5.38 – 5.45 2H Multiplet (m)
C3-H, C4-H

(Vinylic)

The chemical

equivalence

often results in a

complex higher-

order multiplet.

However, if

resolved, the

trans coupling

constant (

) is typically 15.0

Hz, compared to

~10 Hz for cis.

1.96 – 2.03 4H Multiplet (m)
C2-H, C5-H

(Allylic)

Deshielded by

the magnetic

anisotropy of the

double bond.

1.25 – 1.40 8H Multiplet (m)
C6-C9

Methylene

Bulk alkyl chain

protons,

characteristic

"methylene

envelope."

0.97 3H
Triplet (

Hz)
C1-H (Methyl)

Distinct triplet

due to coupling

with C2

methylene.

0.89 3H Multiplet/Triplet C10-H (Methyl)
Terminal methyl

of the long chain.

NMR Data (100 MHz, )
The carbon spectrum provides the most immediate confirmation of the trans geometry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

, ppm)
Assignment Stereochemical Diagnostic

131.8 C4 (Vinylic) Downfield vinylic carbon.

129.4 C3 (Vinylic)
Upfield vinylic carbon (closer to

ethyl group).

32.6 C5 (Allylic)

CRITICAL: In cis-3-decene,

this signal shifts upfield to

27.1 ppm due to steric

compression (

-effect). The value of 32.6 ppm

confirms trans.

31.7 C8 Chain methylene.

29.6 C6 Chain methylene.

28.8 C7 Chain methylene.

25.6 C2 (Allylic)

CRITICAL: In cis-3-decene,

this shifts to

20.4 ppm.

22.6 C9 Chain methylene.

14.0 C10 Terminal Methyl.

13.9 C1 Ethyl group Methyl.

Infrared (IR) Spectroscopy
IR is used primarily for rapid "fingerprinting" to confirm the presence of the trans double bond

without using NMR solvents.
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Wavenumber (

)
Vibration Mode Diagnostic Value

2960, 2925, 2855
C-H Stretch (

)
Standard alkyl backbone.

3020 - 3040
=C-H Stretch (

)

Weak intensity; indicates

unsaturation.

1670 C=C Stretch

Very weak or absent in trans

isomers due to high symmetry

(low dipole moment change).

Stronger in cis.

965 - 970 =C-H Out-of-Plane Bend

DEFINITIVE: This strong band

is unique to trans-disubstituted

alkenes. Cis isomers absorb at

690–700

.

Mass Spectrometry (EI-MS)
Under Electron Ionization (70 eV), trans-3-Decene undergoes characteristic fragmentation

dominated by allylic cleavage.

Molecular Ion (

): m/z 140 (Visible but often weak).

Base Peak: Typically m/z 41 (

) or m/z 55 (

).

Diagnostic Fragments:
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m/z 111: Loss of ethyl group (

).

m/z 69/70: McLafferty-like rearrangements and allylic scissions.

Fragmentation Logic Diagram

Key

Molecular Ion
[C10H20]+.

m/z 140

Allylic Cleavage
(Loss of C2H5)

-29 Da

C-C Scission
(Long Chain)

McLafferty-like
Rearrangement

[C8H15]+
m/z 111

[C4H7]+
m/z 55

(Base Peak Candidate)

[C5H10]+.
m/z 70

Primary Ion

Mechanism

Click to download full resolution via product page

Figure 1: Electron Impact (EI) fragmentation logic for trans-3-Decene.

Experimental Workflow: Isomer Verification
When synthesizing or isolating trans-3-Decene (e.g., via diol deoxygenation or metathesis),

you must verify that the cis isomer is not present. The following workflow ensures

stereochemical purity.

Protocol: 13C NMR Purity Check
Sample Prep: Dissolve 20-30 mg of sample in 0.6 mL

. Filter through a cotton plug to remove particulates.
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Acquisition: Run a standard proton-decoupled

experiment (minimum 256 scans for high S/N).

Analysis:

Zoom into the 20–35 ppm region.

Pass Criteria: Distinct peaks at 32.6 ppm and 25.6 ppm.

Fail Criteria: Presence of "shadow peaks" at 27.1 ppm or 20.4 ppm (indicates cis

contamination).

Verification Logic Diagram
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Crude Sample
(trans-3-Decene)

Step 1: FT-IR Analysis
(Neat / ATR)

Peak at 965 cm-1?

Step 2: 13C NMR
(CDCl3)

Yes (Strong)

MIXTURE / CIS
Peaks: 27.1 / 20.4 ppm

No (or 700 cm-1 present)

Check Allylic Carbons
(C2 & C5)

CONFIRMED TRANS
Peaks: 32.6 / 25.6 ppm

Downfield (>30 ppm) Upfield (<28 ppm)

Click to download full resolution via product page

Figure 2: Step-by-step analytical decision matrix for stereochemical verification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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